![molecular formula C8H4ClNO2S B2465483 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole CAS No. 155559-77-6](/img/structure/B2465483.png)
6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole
Overview
Description
6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole is a chemical compound with the molecular formula C8H4ClNO2S . It is a derivative of benzothiazole, a type of heterocyclic compound that is widely used in various fields such as pharmaceutical chemistry .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles in this process: as a carbon source, solvent, and oxidant . Other methods include the condensation of 2-aminothiophenol with aldehydes in DMF , and a microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid .Molecular Structure Analysis
The molecular structure of 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole is characterized by the presence of a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring is fused with a dioxolo ring, and a chlorine atom is attached to the sixth carbon of the benzothiazole ring .Scientific Research Applications
- It has been validated for high-throughput screening (HTS) and accurately determining binding constants for inhibitors against enzymes from the histone deacetylase family .
- It shows promise in targeting specific members of this enzyme family, including those from Pseudomonas aeruginosa .
Fluorescence Lifetime-Based Binding Assay
Anti-Inflammatory and Analgesic Properties
Antimicrobial Activity
Polyamine Metabolism and Biofilm Inhibition
Histone Deacetylase Inhibitors
Other Potential Applications
Mechanism of Action
Target of Action
The primary targets of 6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction results in the inhibition of these enzymes .
Biochemical Pathways
The affected biochemical pathways involve the polyamine metabolism . Polyamines were reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The compound’s molecular weight is 21364, which could influence its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of HDACs and APAHs . This leads to the disruption of the polyamine metabolism and interference with biofilm formation .
properties
IUPAC Name |
6-chloro-[1,3]dioxolo[4,5-f][1,3]benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-10-4-1-5-6(12-3-11-5)2-7(4)13-8/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRZVJFFQLMHCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155559-77-6 | |
Record name | 11-chloro-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.